6-Methoxyquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKFRQULMGLXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592480 |

Source

|

| Record name | 6-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477601-28-8 |

Source

|

| Record name | 6-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methoxyquinolin-8-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxyquinolin-8-ol, a heterocyclic compound of significant interest in medicinal and analytical chemistry. We will delve into its core chemical properties, synthesis pathways, reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature. The structure of this document is designed to flow from fundamental principles to practical applications, providing a robust resource for professionals in the field.

Core Chemical Identity and Physical Properties

This compound is a derivative of 8-hydroxyquinoline, a well-known bidentate chelating agent. The introduction of a methoxy group at the 6-position modulates its electronic properties, lipophilicity, and, consequently, its biological activity and analytical utility.

-

IUPAC Name: this compound

-

Synonyms: 8-Hydroxy-6-methoxyquinoline

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 5263-87-6 (for the related 6-methoxyquinoline) is often associated, but a specific CAS for the 8-ol derivative should be verified by suppliers.

Physicochemical Data Summary

Quantitative data for this compound is not as readily available as for its precursors. The properties below are synthesized from data on closely related analogs and predictive models.

| Property | Value | Source/Comment |

| Appearance | Expected to be a light-colored crystalline solid | Based on analogs like 6-methoxy-8-nitroquinoline (light-tan crystals).[1] |

| Melting Point | Not widely reported; estimated >100 °C | The precursor 6-methoxy-8-nitroquinoline melts at 158-160 °C. |

| Boiling Point | >300 °C (Predicted) | High due to aromatic structure and hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, chloroform. | The parent 8-hydroxyquinoline is weakly soluble in water. The methoxy group may slightly increase lipophilicity. |

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not a trivial, single-step reaction. It typically involves the construction of the quinoline core followed by functional group interconversions. The most reliable pathway proceeds through the synthesis of a key intermediate, 6-methoxy-8-nitroquinoline, via a modified Skraup reaction.[1]

Overall Synthesis Workflow

The process can be visualized as a three-stage workflow:

-

Skraup Synthesis: Cyclization to form the 6-methoxy-8-nitroquinoline core.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine.

-

Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline[1]

This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a self-validating and trustworthy method for producing the key precursor.[1] The Skraup synthesis is a powerful but notoriously exothermic reaction for creating quinolines from anilines.[2][3][4]

Causality Behind Experimental Choices:

-

Oxidizing Agent: Arsenic oxide is used. While nitrobenzene is common, arsenic acid or its oxide can lead to a less violent reaction.[1][4]

-

Moderator: Glycerol is dehydrated by sulfuric acid to form acrolein in situ, which then reacts with the aniline derivative.[5][6] This avoids handling volatile and unstable acrolein directly.

-

Temperature Control: Strict temperature control is critical to prevent a runaway reaction. The procedure specifies a multi-stage heating process to manage the exothermicity.[1]

Step-by-Step Methodology:

-

Preparation: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[1]

-

Acid Addition (Part 1): With vigorous stirring, add 315 mL of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[1]

-

Dehydration: Replace the stirrer and funnel with a thermometer and a vacuum attachment. Heat the flask carefully in an oil bath under vacuum to an internal temperature of 105–110°C to remove water formed from the dehydration of glycerol. This step is complete when 235–285 g of water has been removed.[1]

-

Acid Addition (Part 2 - Cyclization): Cool the mixture slightly and re-attach the stirrer and dropping funnel. While maintaining an internal temperature of exactly 117–119°C, add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5–3.5 hours.[1]

-

Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[1]

-

Workup and Neutralization: Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight. Pour this mixture into a large container with 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice to neutralize the acid and precipitate the product.[1]

-

Purification: The crude product is purified by recrystallization. The procedure notes that chloroform is a good solvent for this, with methanol being used for washing to remove impurities. The final product is obtained as light-tan crystals with a yield of 65–76%.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the quinoline nucleus, the phenolic hydroxyl group, and the electron-donating methoxy group.

Metal Chelation

The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a vast number of metal ions.[7][8][9] The nitrogen atom of the pyridine ring and the oxygen of the deprotonated hydroxyl group form a stable five-membered ring with the metal ion. This chelation is often accompanied by a significant increase in fluorescence, a property exploited in analytical sensors.[10]

Caption: Metal chelation by the 8-hydroxyquinoline scaffold.

Nitro Group Reduction (Precursor Reaction)

The conversion of 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine is a critical step in the synthesis pathway. This nitroreduction is a fundamental reaction in organic chemistry.[11]

-

Mechanism: The reaction involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.

-

Reagents: Common laboratory reagents for this transformation include:

-

Tin (Sn) or Iron (Fe) metal in the presence of concentrated hydrochloric acid.

-

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum catalyst.

-

-

Significance: This reaction is pivotal for accessing the 8-aminoquinoline core, which is the foundation for numerous antimalarial drugs, including Primaquine.[12]

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the hydroxyl (-OH) proton. The specific chemical shifts and coupling constants would confirm the substitution pattern. |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the methoxy carbon and the carbon atoms of the quinoline core, with distinct shifts for those bonded to heteroatoms. |

| IR Spectroscopy | A broad absorption band in the 3200-3500 cm⁻¹ region characteristic of the O-H stretching of the hydroxyl group. C-O stretching for the methoxy group and aromatic C=C and C=N stretching bands would also be present.[13] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (175.18). Fragmentation patterns would be consistent with the quinoline structure.[14] |

| HPLC | A single major peak under appropriate conditions (e.g., reversed-phase column with a methanol/water or acetonitrile/water mobile phase) would indicate high purity.[15] |

Applications in Research and Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, which are often linked to its metal-chelating properties.[9][16]

-

Antimicrobial and Antifungal Agents: 8-Hydroxyquinoline derivatives disrupt cellular function in pathogens, partly by chelating essential metal ions required for enzymatic activity.[7][8]

-

Anticancer Research: These compounds can induce apoptosis in cancer cells by altering the homeostasis of intracellular metal ions like copper and zinc, leading to increased reactive oxygen species (ROS) and cellular stress.[9]

-

Neuroprotective Agents: Metal dysregulation is implicated in neurodegenerative diseases like Alzheimer's. 8-Hydroxyquinoline derivatives are explored as agents to chelate excess metal ions (e.g., copper, zinc, iron) in the brain, potentially reducing oxidative stress and amyloid plaque formation.[9][10]

-

Analytical Chemistry: Due to their strong and often fluorescent response upon metal binding, these molecules are excellent candidates for developing chemosensors for the detection of biologically and environmentally important metal ions.[8][10]

-

Synthetic Intermediate: As demonstrated, the precursors to this compound, such as 6-methoxy-8-aminoquinoline, are vital building blocks for synthesizing more complex pharmaceutical agents, particularly antimalarials.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its close relatives (6-methoxyquinoline, 6-methoxy-8-nitroquinoline) provides a strong basis for safe handling protocols.[17][18][19]

-

Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[17][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]

References

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.581 (1955); Vol. 28, p.82 (1948).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. (n.d.). Skraup reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- SciSpace. (2013).

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

- Taylor & Francis Online. (2019).

- National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Semantic Scholar. (2013).

- Thermo Fisher Scientific. (2010).

- Fisher Scientific. (2024).

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Methoxy-8-nitroquinoline 99%.

- Acros Organics. (2010).

- Fisher Scientific. (2025).

- PubChem. (n.d.). 6-Methoxy-8-quinolinamine.

- SynHet. (n.d.). 6-Methoxy-8-nitroquinoline.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

- MDPI. (2020). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. scispace.com [scispace.com]

- 8. rroij.com [rroij.com]

- 9. tandfonline.com [tandfonline.com]

- 10. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 14. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Methoxy-8-nitroquinoline [synhet.com]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.no [fishersci.no]

- 19. fishersci.ca [fishersci.ca]

- 20. fishersci.com [fishersci.com]

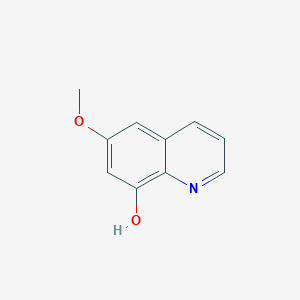

6-Methoxyquinolin-8-ol molecular structure and IUPAC name

An In-Depth Technical Guide to 6-Methoxyquinolin-8-ol: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, its structural relationship to well-studied quinolines allows for a robust characterization by inference. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway, and potential applications, grounding all information in established chemical principles and data from closely related analogues.

Molecular Structure and Nomenclature

This compound is a heterocyclic aromatic compound. Its core is a quinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methoxy group (-OCH₃) at position 6 and a hydroxyl group (-OH) at position 8.

The numbering of the quinoline ring system is standardized, starting from the nitrogen atom as position 1 and proceeding around the ring. The methoxy and hydroxyl substituents' positions give the molecule its specific chemical properties and reactivity.

IUPAC Name: this compound

Structural Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure and data from analogous compounds.

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₁₀H₉NO₂ | Based on structural analysis. |

| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Inferred from related compounds like 6-methoxy-8-nitroquinoline (powder) and 8-amino-6-methoxyquinoline (solid).[1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO) | General characteristic of quinoline derivatives. |

| pKa | ~5-6 (pyridinium nitrogen), ~9-10 (phenolic OH) | Estimated based on the pKa of quinoline and substituted phenols. |

| Melting Point | Not available | The related 6-methoxy-8-nitroquinoline melts at 158-160 °C.[1] |

Proposed Synthetic Pathway

A robust synthesis for this compound can be designed based on established methods for quinoline synthesis and functional group interconversions. The proposed pathway begins with the Skraup synthesis, followed by reduction and a diazotization-hydrolysis sequence.

Synthetic Workflow Diagram:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

This reaction builds the quinoline core from an arylamine.

-

Reactants:

-

p-Anisidine (1.0 mol)

-

Glycerol (2.5 mol)

-

Concentrated Sulfuric Acid (2.0 mol)

-

An oxidizing agent such as p-nitrotoluene or arsenic pentoxide. A milder alternative is ferrous sulfate.[3]

-

-

Procedure:

-

In a large flask equipped with a reflux condenser and mechanical stirrer, combine p-anisidine, glycerol, and the oxidizing agent.

-

Slowly and carefully add concentrated sulfuric acid with cooling to manage the exothermic reaction.

-

Heat the mixture to 130-140 °C for several hours. The reaction is vigorous and should be monitored closely.[3]

-

After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.

-

Purify the 6-methoxyquinoline by steam distillation or column chromatography.

-

Step 2: Synthesis of 6-Methoxy-8-nitroquinoline

This step introduces a nitro group at the 8-position, which is activated by the methoxy group.

-

Reactants:

-

6-Methoxyquinoline (1.0 mol)

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

-

Procedure:

-

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Add the nitrating mixture dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for a few hours, then pour the mixture onto ice.

-

The precipitated 6-methoxy-8-nitroquinoline is filtered, washed with water, and can be recrystallized from ethanol or chloroform.[1][4]

-

Step 3: Synthesis of 6-Methoxyquinolin-8-amine

The nitro group is reduced to an amine, a key precursor.

-

Reactants:

-

6-Methoxy-8-nitroquinoline (1.0 mol)

-

A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).

-

-

Procedure (using SnCl₂/HCl):

-

Suspend 6-methoxy-8-nitroquinoline in a mixture of ethanol and concentrated HCl.

-

Add a solution of SnCl₂ dihydrate in concentrated HCl portion-wise.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and make it strongly basic with NaOH solution to precipitate the tin salts and the free amine.

-

Extract the 6-methoxyquinolin-8-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

-

Purify by recrystallization or chromatography.

-

Step 4: Synthesis of this compound

The final step involves converting the amino group to a hydroxyl group via a diazonium salt.

-

Reactants:

-

6-Methoxyquinolin-8-amine (1.0 mol)

-

Sodium nitrite (NaNO₂)

-

Dilute sulfuric acid

-

-

Procedure:

-

Dissolve 6-methoxyquinolin-8-amine in dilute sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, slowly heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.

-

Boil the solution for 15-30 minutes to ensure complete hydrolysis.

-

Cool the solution and extract the product, this compound, with a suitable organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

Potential Applications

While this compound itself is not widely studied, its structural motifs are present in molecules with significant biological and chemical applications.

-

Medicinal Chemistry: The quinoline core is a well-known scaffold in drug discovery. For example, quinine and its derivatives, which contain a 6-methoxyquinoline moiety, are famous antimalarial drugs.[6][7] The 8-hydroxyquinoline (oxine) scaffold is a privileged structure known for its metal-chelating properties, which imparts antimicrobial and anticancer activities. The combination of these two features in this compound makes it a compelling candidate for screening in:

-

Antimalarial research: As an analogue of primaquine and other 8-aminoquinolines.[8]

-

Anticancer and antimicrobial drug development: Leveraging the metal-chelating ability of the 8-hydroxyquinoline portion.

-

-

Chelating Agent and Analytical Reagent: 8-Hydroxyquinoline and its derivatives are widely used as chelating agents for metal ions. The methoxy group in this compound can modulate the electronic properties and selectivity of the chelation. This makes it a potential candidate for use in:

-

Metal ion extraction and separation.

-

Fluorescent probes for metal ion detection. [9]

-

Corrosion inhibitors.

-

Conclusion

This compound is a molecule with significant potential, bridging the structural features of antimalarial drugs and versatile metal-chelating agents. While not commercially available, its synthesis is achievable through a well-defined, multi-step pathway from common starting materials. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the applications of this promising compound. Further research is warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

-

PubChem. Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

OAText. Analysis of vibrational spectrum of 6-Methoxy-8-[[6-Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-ol is performed... Available from: [Link]

-

Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

-

Pharmaffiliates. 8-Amino-6-methoxyquinoline. Available from: [Link]

-

NIST. Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

-

Al-Salahi, R., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7019. Available from: [Link]

-

Wikipedia. Quinine. Available from: [Link]

Sources

- 1. 6-甲氧基-8-硝基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide on the Synthesis of 6-Methoxyquinolin-8-ol from 6-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for converting 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-ol, a critical intermediate in pharmaceutical and materials science. The document outlines the chemical principles, detailed experimental protocols, characterization techniques, and safety considerations associated with this multi-step synthesis. The core of this process involves the reduction of a nitro group to an amine, followed by diazotization and subsequent hydrolysis to yield the target phenol. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity final product.

Introduction: Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a vital precursor for the synthesis of more complex molecules. Its structural analogue, 8-hydroxyquinoline, is a well-known chelating agent and exhibits a broad spectrum of biological activities. The methoxy and hydroxyl functional groups on the quinoline ring of this compound provide reactive sites for further chemical modifications, making it a valuable building block in the development of novel pharmaceuticals and functional materials.

The synthesis begins with 6-methoxy-8-nitroquinoline, a commercially available or readily synthesized starting material.[2][3] The transformation to this compound is a classic example of aromatic functional group manipulation, a cornerstone of organic synthesis.

Strategic Overview of the Synthetic Pathway

The conversion of 6-methoxy-8-nitroquinoline to this compound is achieved through a two-step sequence. This strategy is predicated on well-established and reliable chemical transformations, ensuring a high degree of success for researchers familiar with standard organic synthesis techniques.

Step 1: Reduction of the Nitro Group. The initial and most critical step is the reduction of the nitro group at the C8 position of the quinoline ring to an amino group, yielding 6-methoxy-8-aminoquinoline.

Step 2: Diazotization and Hydrolysis. The resulting 6-methoxy-8-aminoquinoline is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired 8-hydroxy derivative, this compound.

This strategic approach allows for the selective modification of the C8 position while preserving the integrity of the quinoline core and the methoxy group at C6.

In-Depth Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry.[4] This process involves the transfer of six electrons to the nitro group, sequentially forming nitroso, hydroxylamino, and finally, the amino functional group.[4]

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.[5][6]

-

Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst.[7][8] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.[5] The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise reduction.

Mechanism of Diazotization and Hydrolysis

The conversion of the primary aromatic amine to a hydroxyl group proceeds through a diazonium salt intermediate.

-

Formation of the Diazonium Salt: The reaction is initiated by treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from the protonation of nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of the stable diazonium salt.

-

Hydrolysis of the Diazonium Salt: The diazonium salt is then gently heated in an aqueous solution. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its departure is facilitated by nucleophilic attack of a water molecule on the aromatic ring. A final deprotonation step yields the target phenol, this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 6-Methoxy-8-aminoquinoline

This procedure details the reduction of 6-methoxy-8-nitroquinoline via catalytic hydrogenation.

Materials and Reagents:

-

6-Methoxy-8-nitroquinoline

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite or other filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 6-methoxy-8-nitroquinoline in a sufficient volume of methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount (typically 5-10% by weight of the starting material) of 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-8-aminoquinoline. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 6-Methoxy-8-nitroquinoline |

| Solvent | Methanol or Ethanol |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Expected Product | 6-Methoxy-8-aminoquinoline |

Step 2: Synthesis of this compound

This procedure outlines the diazotization of 6-methoxy-8-aminoquinoline followed by hydrolysis.

Materials and Reagents:

-

6-Methoxy-8-aminoquinoline

-

Dilute Sulfuric Acid or Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Sodium Bicarbonate or Sodium Hydroxide solution

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the crude 6-methoxy-8-aminoquinoline in dilute sulfuric acid or hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

Quenching Excess Nitrous Acid: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. To quench any excess nitrous acid, add a small amount of urea until gas evolution ceases.

-

Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas, to form the phenol. The reaction can be monitored by the cessation of gas evolution.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 6-Methoxy-8-aminoquinoline |

| Reagents | NaNO₂, H₂SO₄/HCl |

| Temperature (Diazotization) | 0-5 °C |

| Temperature (Hydrolysis) | 50-60 °C |

| Expected Product | This compound |

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[1][9] The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring, the methoxy group protons, and the hydroxyl proton. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[10]

Physical Properties

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

-

Chromatographic Analysis: TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Safety and Handling

Chemical Hazards and Precautions:

-

6-Methoxy-8-nitroquinoline: Handle with care as nitroaromatic compounds can be toxic.

-

Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle in an inert atmosphere when possible.

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area.

-

Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[11][12][13] Avoid contact with skin and eyes.[11][12]

-

Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate gloves and eye protection.

-

Organic Solvents: Methanol, ethanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle in a fume hood.

Waste Disposal:

All chemical waste should be disposed of in accordance with institutional and local regulations. Segregate waste streams (halogenated, non-halogenated, solid, liquid) as required.

Conclusion

The synthesis of this compound from 6-methoxy-8-nitroquinoline is a robust and well-documented process that provides access to a valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce high-purity this compound for their research and development needs. A comprehensive understanding of the reaction mechanisms and characterization techniques is crucial for achieving optimal results and ensuring the quality of the final product.

Visualizations

Chemical Reaction Pathway

Caption: Synthetic route from 6-methoxy-8-nitroquinoline to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 6-Methoxy-8-nitroquinoline [synhet.com]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 6. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 13. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]

A Technical Guide to the Physical and Spectral Properties of 6-Methoxyquinolin-8-ol

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

Within the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active compounds have been developed. The derivative 8-hydroxyquinoline (8-HQ), in particular, has garnered significant attention due to its potent metal-chelating properties, which are central to its diverse mechanisms of action. Compounds built upon the 8-HQ framework have been investigated as inhibitors for a range of enzymes, including cathepsins and lipoxygenases, demonstrating their therapeutic potential.[1]

This guide focuses on a specific, functionalized derivative: 6-Methoxyquinolin-8-ol . By introducing a methoxy group at the C6 position, the electronic and steric properties of the 8-HQ core are modulated, potentially fine-tuning its biological activity and physicochemical characteristics. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known and predicted physical and spectral data for this compound. We will delve into the causality behind its expected spectral features and provide validated, step-by-step protocols for its empirical characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the bedrock of all subsequent analysis. This compound is systematically identified by its molecular formula, weight, and structural arrangement.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

CAS Number: 60955-30-8

The structural arrangement, with standard numbering for the quinoline ring, is depicted below. The strategic placement of the hydroxyl group at C8 and the methoxy group at C6 dictates the molecule's electronic distribution, hydrogen bonding capability, and chelating geometry.

Caption: Figure 1: 2D Structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this compound is not widely published, we can summarize key properties and provide context by comparing it to the closely related compound, 6-methoxyquinoline.

| Property | This compound | 6-Methoxyquinoline (for comparison) | Rationale for Differences |

| Appearance | Expected to be a light yellow to brown solid. | Light yellow liquid.[2] | The presence of the polar hydroxyl group at C8 allows for intermolecular hydrogen bonding, which significantly raises the melting point, favoring a solid state at room temperature. |

| Melting Point | Not experimentally reported; predicted to be significantly higher than 18-20 °C. | 18 - 20 °C.[2] | Hydrogen bonding between the C8-OH and the nitrogen of an adjacent molecule creates a more stable crystal lattice, requiring more energy to break. |

| Boiling Point | Not experimentally reported; predicted to be higher than the C8-unsubstituted analog. | 193 °C @ 50 mmHg.[2] | The polar hydroxyl group increases intermolecular forces, thus raising the boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, methanol). | Insoluble in water.[2] | The C8-OH group can act as both a hydrogen bond donor and acceptor, slightly increasing aqueous solubility compared to its unsubstituted counterpart. Its aromatic nature ensures solubility in organic solvents. |

| pKa | Not experimentally reported; the phenolic hydroxyl group is expected to be weakly acidic. | N/A | The acidity of the C8-OH proton is a key feature, influencing its behavior in different pH environments and its ability to chelate metals. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is a detailed guide to the expected spectral data for this compound, grounded in the principles of spectroscopy and supported by data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expertise & Causality: The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the quinoline ring. We expect to see characteristic absorptions corresponding to π-π* and n-π* electronic transitions.[3] The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, donating electron density into the aromatic system. This donation of electrons reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline. The position and intensity of these peaks will be sensitive to solvent polarity and pH due to potential protonation/deprotonation of the phenolic hydroxyl and quinoline nitrogen.

-

Predicted λmax:

-

π-π transitions:* Expected in the range of 300-350 nm.

-

n-π transitions:* A weaker, longer-wavelength absorption may be observed above 350 nm.

-

-

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this stock, create a dilute solution (typically 1-10 µM) to ensure the maximum absorbance is within the linear range of the spectrophotometer (0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Replace the solvent with the sample solution.

-

Scan a wavelength range from 200 to 600 nm.

-

Record the wavelength(s) of maximum absorbance (λmax).

-

-

Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy is invaluable for identifying the functional groups within the molecule. The spectrum will be a composite of vibrations from the quinoline core, the phenolic hydroxyl group, and the methoxy ether group.

-

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH | A broad, strong signal is the hallmark of a hydrogen-bonded hydroxyl group. |

| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² hybridized C-H bonds on the quinoline ring. |

| ~2950-2850 | C-H stretch | Aliphatic C-H | From the methyl group of the methoxy substituent. |

| ~1620-1580 | C=N / C=C stretch | Quinoline Ring | These strong absorptions are characteristic of the aromatic ring system.[4] |

| ~1260-1230 | C-O stretch | Aryl Ether (Ar-O-CH₃) | Strong, characteristic stretching of the aryl-oxygen bond. |

| ~1100-1050 | C-O stretch | Phenolic C-O | Stretching vibration of the carbon-oxygen bond of the hydroxyl group. |

-

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom. The chemical shifts are highly sensitive to the electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing nature of the quinoline nitrogen.

-

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (5H): Expected in the range of δ 6.5-8.8 ppm. The protons on the pyridine ring (H2, H3, H4) will be deshielded (further downfield) compared to those on the benzene ring due to the electronegativity of the nitrogen atom. The protons ortho and para to the powerful electron-donating -OH and -OCH₃ groups (H5, H7) will be significantly shielded (shifted upfield). Complex splitting patterns (doublets, doublets of doublets) are expected due to spin-spin coupling.

-

Phenolic Proton (1H): A broad singlet, typically δ 9-10 ppm (can be variable and exchange with D₂O).

-

Methoxy Protons (3H): A sharp singlet, expected around δ 3.9-4.0 ppm.

-

-

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (9): Expected in the range of δ 95-160 ppm. The carbons directly attached to the oxygen atoms (C6, C8) and the nitrogen atom (C2, C8a) will have distinct and predictable chemical shifts. For comparison, in 6-methoxyquinolin-8-amine, the carbon shifts range from ~95 to 159 ppm.[5] A similar range is expected for the 8-ol derivative.

-

Methoxy Carbon (1): A signal expected around δ 55-56 ppm.[5]

-

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are highly recommended.

-

-

Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

-

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 175, corresponding to the exact mass of the molecule.

-

Key Fragments: Fragmentation may occur through the loss of stable neutral molecules or radicals. Common fragmentation pathways for related structures include:

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.

-

[M-28]⁺: Loss of carbon monoxide (CO) from the phenolic ring.

-

[M-43]⁺: Sequential loss of •CH₃ and CO.

-

-

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or introduce the solid sample directly for EI.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak (m/z 175) to induce fragmentation and confirm the structure.

-

-

Comprehensive Analytical Workflow

A self-validating analytical workflow ensures the identity, purity, and structure of a synthesized compound. The following workflow is recommended for the comprehensive characterization of this compound.

Caption: Figure 2: A logical workflow for the synthesis and characterization.

Conclusion

This compound is a compound of significant interest due to its structural heritage from the versatile 8-hydroxyquinoline scaffold. This guide has provided a comprehensive, in-depth overview of its core physical and spectral properties. By grounding predictive data in the established behavior of analogous molecules and fundamental scientific principles, we have constructed a reliable blueprint for its identification and characterization. The detailed experimental protocols offer a validated pathway for researchers to empirically confirm these characteristics, ensuring both accuracy and reproducibility in future studies and applications.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). ProQuest. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Elsevier. [Link]

-

6-Methoxyquinoline - SAFETY DATA SHEET. (2010). Alfa Aesar. [Link]

-

6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.). PubChem. [Link]

-

Supporting Information for "Luminescent Dinuclear Rhenium(I) Complexes as Potent Antimicrobial Agents" - European Journal of Inorganic Chemistry. (n.d.). Wiley Online Library. [Link]

-

6 Methoxyquinoline - mzCloud. (n.d.). mzCloud. [Link]

-

Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (n.d.). MDPI. [Link]

-

UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 6-Methoxyquinolin-8-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 6-methoxyquinolin-8-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding its behavior in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility and provides detailed protocols for its empirical determination.

Understanding the Molecular Basis of this compound's Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Quinoline Core: The bicyclic aromatic quinoline ring system is predominantly nonpolar and hydrophobic. This large, flat structure favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Hydroxyl Group (-OH) at position 8: This group is a potent hydrogen bond donor and acceptor.[1][2] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone). The presence of the hydroxyl group significantly increases the polarity of the molecule compared to unsubstituted quinoline.

-

Methoxy Group (-OCH3) at position 6: The methoxy group is a polar feature due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[3] It contributes to the overall polarity of the molecule and can engage in dipole-dipole interactions.

The "Like Dissolves Like" Principle in Action:

The interplay of these structural features means that the solubility of this compound will be a balance between its nonpolar quinoline backbone and its polar, hydrogen-bonding capable substituents. The general principle of "like dissolves like" provides a framework for predicting its solubility in various organic solvents.[4]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and methoxy groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The alkyl chains of the alcohols also have some affinity for the nonpolar quinoline core. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of this compound and engage in dipole-dipole interactions. The overall polarity is compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones and esters. While they can act as hydrogen bond acceptors, the interaction is weaker. The nonpolar character of the quinoline ring will contribute to some solubility. |

| Halogenated | Chloroform, Dichloromethane | Moderate | These solvents are weakly polar and can induce dipole moments. They can interact with the polar groups of the solute to some extent, and their nonpolar character is compatible with the quinoline ring. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. While there might be some pi-pi stacking interactions with the quinoline ring, the polar hydroxyl and methoxy groups will hinder solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity and hydrogen bonding capability of this compound make it largely incompatible with these nonpolar solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable way to determine the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg more than the anticipated solubility) into a series of clear glass vials with screw caps. Use a separate vial for each organic solvent to be tested.

-

Precisely add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the sediment.

-

Filter the withdrawn supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for determining equilibrium solubility.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique that separates components in a mixture and allows for their quantification. A reversed-phase HPLC method is generally suitable for quinoline derivatives.[8][9][10]

4.1.1. Suggested HPLC-UV Protocol

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized to achieve good separation and a reasonable retention time for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a UV spectrum of a standard solution. For many quinoline derivatives, this is in the range of 220-350 nm.[8]

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study. Inject these standards to generate a calibration curve of peak area versus concentration. The concentration of the unknown samples can then be determined from this curve.

UV-Vis Spectroscopy

For a simpler and faster, though potentially less selective, method of quantification, UV-Vis spectroscopy can be employed.[11][12]

4.2.1. Suggested UV-Vis Spectroscopy Protocol

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Determine the λmax of this compound in the specific organic solvent being used by scanning a dilute solution across the UV-Vis spectrum (e.g., 200-400 nm).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship.

-

Measure the absorbance of the diluted supernatant samples from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant by applying the dilution factor.

-

Analytical Workflow for Quantification

Caption: General workflow for the analytical quantification of solubility samples.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Heating the system provides this energy, favoring dissolution. However, in some cases, the dissolution process can be exothermic, and in such instances, solubility will decrease with increasing temperature. The effect of temperature on the solubility of this compound should be determined empirically if it is to be used in applications at various temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity and hydrogen bonding capability to this compound will be the most effective at dissolving it.

-

Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound. For example, the presence of acids or bases can lead to the formation of salts, which may have significantly different solubilities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its structural features, we can predict its solubility behavior in a range of common solvents. Furthermore, the detailed protocols for the shake-flask method and subsequent analytical quantification provide a robust framework for the experimental determination of its solubility. This knowledge is essential for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

- BenchChem. (2025).

- Scribd. (n.d.). Solubility Determination Using the Shake Flask Method. Scribd.

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.

- BenchChem. (2025).

- Dea-Justo, P., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

- Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples.

- Teagasc. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.

- Chemistry LibreTexts. (2023, January 29).

- National Center for Biotechnology Information. (n.d.).

- ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Purdue University. (n.d.). Hydrogen Bonding.

- National Center for Biotechnology Information. (2025, October 13). Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. PubMed Central.

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).

- Chen, Z. (2024, March 24). Application of UV-vis spectroscopy in the detection and analysis of substances. Transactions on Materials, Biotechnology and Life Sciences.

- MDPI. (2024, November 1). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method.

- ResearchGate. (n.d.). Each molecule forms eight strong hydrogen bonds with six other molecules.

- International Journal of Pharmaceutical and Engineering Research. (n.d.).

- Chemistry LibreTexts. (2022, October 4). 7.6: Hydrogen Bonding.

- The Organic Chemistry Tutor. (2017, October 31). Hydrogen Bonds In Water Explained - Intermolecular Forces [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). How Water's Properties Are Encoded in Its Molecular Structure and Energies. PubMed Central.

- BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. Hydrogen Bonding [chem.purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. [PDF] Application of UV-vis spectroscopy in the detection and analysis of substances | Semantic Scholar [semanticscholar.org]

- 12. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Antimalarials: A Technical Guide to 6-Methoxyquinolin-8-ol and its Amino Analogue in Drug Synthesis

This guide provides an in-depth exploration of 6-methoxy-8-substituted quinolines as pivotal precursors in the synthesis of critical pharmaceuticals, most notably antimalarial agents. While the focus will be on the widely utilized 8-amino analogue, 6-methoxyquinolin-8-amine, we will also address the synthesis and potential applications of 6-methoxyquinolin-8-ol. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations that govern the synthetic pathways.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a unique framework for the precise spatial arrangement of pharmacophoric groups. Within this class, 8-aminoquinolines, and specifically those with a methoxy group at the 6-position, have carved out an indispensable niche in the fight against malaria. The archetypal drug, primaquine, and its successors rely on this core for their efficacy against the persistent liver stages of the Plasmodium parasite. This guide will dissect the synthesis of the key precursor, 6-methoxyquinolin-8-amine, and its subsequent elaboration into primaquine, providing a comprehensive understanding of this vital synthetic journey.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

| Property | 6-Methoxyquinolin-8-amine | 6-Methoxy-8-nitroquinoline |

| Molecular Formula | C₁₀H₁₀N₂O[1] | C₁₀H₈N₂O₃[2] |

| Molecular Weight | 174.20 g/mol [1] | 204.18 g/mol [2] |

| Appearance | Brown to very dark brown low melting solid[3] | Powder |

| Melting Point | Not specified | 158-160 °C |

| CAS Number | 90-52-8[1] | 85-81-4[2] |

The Cornerstone Synthesis: From Nitroaniline to the Key 8-Aminoquinoline Precursor

The most common and industrially relevant pathway to 6-methoxyquinolin-8-amine does not typically proceed via this compound. Instead, it commences with the construction of the quinoline ring system through the Skraup synthesis, followed by a critical reduction step.

Step 1: The Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The Skraup synthesis is a powerful, albeit often vigorous, method for constructing the quinoline core. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5][6] In this specific application, 4-methoxy-2-nitroaniline serves as the starting aromatic amine.

The mechanism of the Skraup synthesis is a multi-step process:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]

-

Michael Addition: The amino group of 4-methoxy-2-nitroaniline undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-methoxy-8-nitroquinoline. The nitro group from the starting material or an added oxidizing agent (like the nitrobenzene often used in the classic Skraup reaction) facilitates this final step.

Caption: Mechanism of the Skraup Synthesis.

This protocol is adapted from established literature procedures and should be performed with extreme caution due to the potentially violent nature of the Skraup reaction.[8]

-

Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a robust mechanical stirrer, a dropping funnel, and a thermometer, create a homogeneous slurry of powdered arsenic oxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles).[8]

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (5.9 moles) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Heating and Dehydration: Heat the mixture in an oil bath, carefully raising the internal temperature to 105-110°C under reduced pressure to facilitate the removal of water. This stage is complete after a weight loss of approximately 235-285 g.[8]

-

Reaction Completion: Continue to add concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C. After the addition, hold the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[8]

-

Work-up and Isolation: Cool the reaction mixture and dilute with water. Neutralize with concentrated ammonium hydroxide to precipitate the crude product.

-

Purification: The crude product is filtered, washed with water, and then purified by recrystallization from methanol or chloroform to yield 6-methoxy-8-nitroquinoline as a crystalline solid.[8]

Step 2: Reduction of the Nitro Group to Form 6-Methoxyquinolin-8-amine

The conversion of the nitro group to the essential primary amine is a critical step. This is typically achieved through catalytic hydrogenation or, more commonly in laboratory settings, using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.[9]

Caption: Workflow for the reduction of 6-methoxy-8-nitroquinoline.

This protocol is based on a procedure described for the synthesis of precursors for antimalarial hybrids.[9]

-

Dissolution: Dissolve 6-methoxy-8-nitroquinoline in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the quinoline solution.

-

Reaction: Stir the mixture at room temperature for 48 hours.

-

Work-up: Pour the reaction mixture onto ice and basify with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxyquinolin-8-amine. Further purification can be achieved by column chromatography if necessary.

Application in Drug Synthesis: The Case of Primaquine

6-Methoxyquinolin-8-amine is the direct precursor to the antimalarial drug primaquine. The synthesis involves the alkylation of the 8-amino group with a suitable side chain.

Synthesis of Primaquine

The synthesis of primaquine from 6-methoxyquinolin-8-amine is achieved by condensation with a protected form of the 4-amino-1-methylbutylamine side chain, followed by deprotection. A common method involves reacting 6-methoxyquinolin-8-amine with N-(4-bromopentyl)phthalimide.[10]

A more modern approach involves a reductive amination between 6-methoxyquinolin-8-amine and 5-nitropentan-2-one, followed by reduction of the nitro group.[11]

Caption: Synthetic pathway to Primaquine Diphosphate.

This protocol is a conceptual illustration based on a patented method.[11]

-

Condensation: React 6-methoxyquinolin-8-amine with 5-nitropentan-2-one in a suitable solvent like toluene, in the presence of a catalyst such as iodine, to form the imine intermediate.

-